(E)-N-hydroxy-N'-(4-methoxypyridin-2-yl)methanimidamide
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Overview
Description
(E)-N-hydroxy-N’-(4-methoxypyridin-2-yl)methanimidamide is an organic compound that belongs to the class of methanimidamides This compound is characterized by the presence of a hydroxy group and a methoxypyridinyl group attached to the methanimidamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-hydroxy-N’-(4-methoxypyridin-2-yl)methanimidamide typically involves the reaction of 4-methoxypyridine-2-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the desired methanimidamide compound. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for (E)-N-hydroxy-N’-(4-methoxypyridin-2-yl)methanimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-hydroxy-N’-(4-methoxypyridin-2-yl)methanimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The methoxypyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted methoxypyridinyl compounds.
Scientific Research Applications
(E)-N-hydroxy-N’-(4-methoxypyridin-2-yl)methanimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-N-hydroxy-N’-(4-methoxypyridin-2-yl)methanimidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the methoxypyridinyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(3-cyano-4-methoxypyridin-2-yl)-N’-(4-methylphenyl)methoxy]methanimidamide
- 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide
Uniqueness
(E)-N-hydroxy-N’-(4-methoxypyridin-2-yl)methanimidamide is unique due to the presence of both a hydroxy group and a methoxypyridinyl group, which confer distinct chemical reactivity and potential biological activity
Properties
IUPAC Name |
N-hydroxy-N'-(4-methoxypyridin-2-yl)methanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-12-6-2-3-8-7(4-6)9-5-10-11/h2-5,11H,1H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZYDQLOUUZVHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)N=CNO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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